3-[4-(4-Acetyl-2-methoxyphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-[4-(4-Acetyl-2-methoxyphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinedione core, a butyl chain, and a methoxyphenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Acetyl-2-methoxyphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-(4-acetyl-2-methoxyphenoxy)butanoic acid: This can be achieved through the esterification of 4-(4-acetyl-2-methoxyphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst.
Formation of the imidazolidinedione core: The intermediate is then reacted with urea and a suitable dehydrating agent under controlled temperature conditions to form the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Acetyl-2-methoxyphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-[4-(4-Acetyl-2-methoxyphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(4-Acetyl-2-methoxyphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate: A related ester compound with similar chemical properties.
Uniqueness
3-[4-(4-Acetyl-2-methoxyphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione stands out due to its unique combination of an imidazolidinedione core and a methoxyphenoxy group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(21)13-7-8-14(15(11-13)24-4)25-10-6-5-9-20-16(22)18(2,3)19-17(20)23/h7-8,11H,5-6,9-10H2,1-4H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMJPCITLTZBEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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